molecular formula C8H5BrF2O B123150 2-Bromo-1-(2,5-difluorophenyl)ethanone CAS No. 258513-41-6

2-Bromo-1-(2,5-difluorophenyl)ethanone

Cat. No.: B123150
CAS No.: 258513-41-6
M. Wt: 235.02 g/mol
InChI Key: SFUWMFXQRHHPJP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrF2O It is a brominated ethanone derivative with two fluorine atoms attached to the phenyl ring

Scientific Research Applications

2-Bromo-1-(2,5-difluorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,5-difluorophenyl)ethanone can be synthesized through the bromination of 1-(2,5-difluorophenyl)ethanone. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanone derivatives with the nucleophile replacing the bromine atom.

    Reduction: 2-(2,5-Difluorophenyl)ethanol.

    Oxidation: 2-Bromo-1-(2,5-difluorophenyl)acetic acid or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-difluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carbonyl group can participate in nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,3-difluorophenyl)ethanone
  • 2-Bromo-1-(3,5-difluorophenyl)ethanone
  • 2-Bromo-1-(2,6-difluorophenyl)ethanone

Uniqueness

2-Bromo-1-(2,5-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms provides a distinct set of properties that can be leveraged in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-1-(2,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUWMFXQRHHPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380839
Record name 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258513-41-6
Record name 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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